molecular formula C14H12N2O4S B421313 ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate

ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate

Katalognummer: B421313
Molekulargewicht: 304.32g/mol
InChI-Schlüssel: YYQLPDDSXLBWPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique thienoindole structure, which is a fusion of thiophene and indole rings, making it an interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable thiophene derivative with an indole precursor under acidic or basic conditions. The nitro group is introduced through nitration reactions, and the ester group is formed via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-2-carboxylate
  • Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-4-carboxylate
  • Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-5-carboxylate

Uniqueness

Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitro and ester groups can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C14H12N2O4S

Molekulargewicht

304.32g/mol

IUPAC-Name

ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate

InChI

InChI=1S/C14H12N2O4S/c1-3-20-14(17)10-7(2)21-13-8-5-4-6-9(16(18)19)11(8)15-12(10)13/h4-6,15H,3H2,1-2H3

InChI-Schlüssel

YYQLPDDSXLBWPC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1NC3=C2C=CC=C3[N+](=O)[O-])C

Kanonische SMILES

CCOC(=O)C1=C(SC2=C1NC3=C2C=CC=C3[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.